molecular formula C11H12N2 B170251 2-Methyl-5-pyrrol-1-yl-phenylamine CAS No. 137352-77-3

2-Methyl-5-pyrrol-1-yl-phenylamine

Cat. No. B170251
M. Wt: 172.23 g/mol
InChI Key: NWWCJFJCEIFBAZ-UHFFFAOYSA-N
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Description

“2-Methyl-5-pyrrol-1-yl-phenylamine” is a biochemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 . It is used for proteomics research .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-5-pyrrol-1-yl-phenylamine” were not found, pyrrole-containing compounds are known to have diverse biological activities and are considered potential sources of biologically active compounds . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-pyrrol-1-yl-phenylamine” consists of a pyrrole ring attached to a phenylamine group . The exact structure could not be found in the available data.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-pyrrol-1-yl-phenylamine” are not fully detailed in the available data. It is known that the compound has a molecular weight of 172.23 .

Scientific Research Applications

Synthesis and Derivative Applications

  • Synthesis of 1,3-Diaryl-pyrrolo[1,2-a]quinoxalines : 2-Methyl-5-pyrrol-1-yl-phenylamine derivatives have been used in the synthesis of 1,3-diarylpyrrolo[1,2-a]quinoxalines, which are valuable in various chemical applications (Potikha & Kovtunenko, 2009).

Antimicrobial Agent Synthesis

  • Novel Antimicrobial Agents : Compounds derived from 2-Methyl-5-pyrrol-1-yl-phenylamine have been synthesized and evaluated for their antimicrobial activities, showing significant antibacterial and antifungal properties (Hublikar et al., 2019).

Electrochromic Device Applications

  • Electrochromic Devices (ECDs) : N-substituted poly(2,5-dithienylpyrrole) derivatives, related to 2-Methyl-5-pyrrol-1-yl-phenylamine, have been utilized in electrochromic devices, offering improved coloration efficiency and stability (Camurlu & Gültekin, 2012).

Organic Synthesis and Functionalization

  • Regioselective Functionalization : 2-Methyl-5-pyrrol-1-yl-phenylamine derivatives have been used as directing groups for regioselective alkylation and benzylation in organic synthesis (Wiest, Poethig, & Bach, 2016).

Sensor Development

  • Chemosensors for Metal Ions : Derivatives of 2-Methyl-5-pyrrol-1-yl-phenylamine have been synthesized and utilized as colorimetric chemosensors, specifically for the detection of metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).

properties

IUPAC Name

2-methyl-5-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWCJFJCEIFBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360132
Record name 2-Methyl-5-pyrrol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-pyrrol-1-yl-phenylamine

CAS RN

137352-77-3
Record name 2-Methyl-5-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137352-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-pyrrol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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